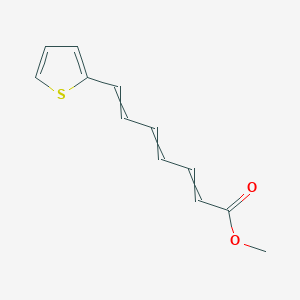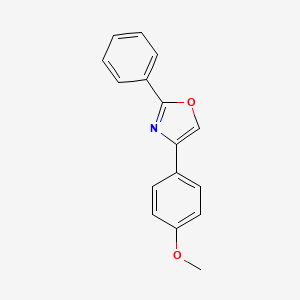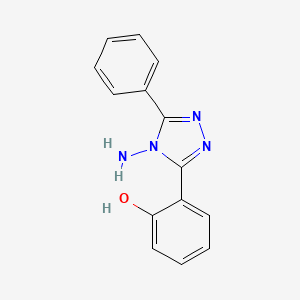![molecular formula C8F18S6 B14515571 Hexakis[(trifluoromethyl)sulfanyl]ethane CAS No. 62872-38-2](/img/structure/B14515571.png)
Hexakis[(trifluoromethyl)sulfanyl]ethane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexakis[(trifluoromethyl)sulfanyl]ethane is a chemical compound characterized by the presence of six trifluoromethylsulfanyl groups attached to an ethane backbone. This compound is notable for its unique structure and the presence of multiple trifluoromethyl groups, which impart distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Hexakis[(trifluoromethyl)sulfanyl]ethane typically involves the reaction of ethane with trifluoromethylsulfanyl reagents under controlled conditions. One common method includes the use of trifluoromethylthiol (CF3SH) in the presence of a suitable catalyst to facilitate the substitution reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process often includes steps such as purification and distillation to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions: Hexakis[(trifluoromethyl)sulfanyl]ethane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trifluoromethylsulfanyl groups to other functional groups.
Substitution: The trifluoromethylsulfanyl groups can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be employed for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives .
Scientific Research Applications
Hexakis[(trifluoromethyl)sulfanyl]ethane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism by which Hexakis[(trifluoromethyl)sulfanyl]ethane exerts its effects involves interactions with various molecular targets. The trifluoromethylsulfanyl groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological molecules. These interactions can influence the activity of enzymes, receptors, and other proteins, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Hexakis(trifluoromethyl)benzene: Similar in having multiple trifluoromethyl groups but attached to a benzene ring.
Trifluoromethyl vinyl sulfide: Contains trifluoromethyl groups attached to a vinyl sulfide structure.
Uniqueness: Hexakis[(trifluoromethyl)sulfanyl]ethane is unique due to its ethane backbone and the presence of six trifluoromethylsulfanyl groups, which impart distinct chemical and physical properties compared to other trifluoromethyl-containing compounds .
Properties
CAS No. |
62872-38-2 |
|---|---|
Molecular Formula |
C8F18S6 |
Molecular Weight |
630.5 g/mol |
IUPAC Name |
1,1,1,2,2,2-hexakis(trifluoromethylsulfanyl)ethane |
InChI |
InChI=1S/C8F18S6/c9-3(10,11)27-1(28-4(12,13)14,29-5(15,16)17)2(30-6(18,19)20,31-7(21,22)23)32-8(24,25)26 |
InChI Key |
XESRATUGHWSKKG-UHFFFAOYSA-N |
Canonical SMILES |
C(C(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F)(SC(F)(F)F)(SC(F)(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N''-Methyl-N,N'-bis[(4-methyl-1,3-benzothiazol-2-yl)]guanidine](/img/structure/B14515493.png)

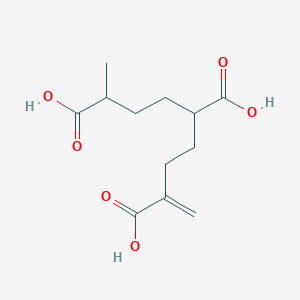
![N-[(4-Acetamidophenyl)methyl]adenosine 5'-(dihydrogen phosphate)](/img/structure/B14515510.png)
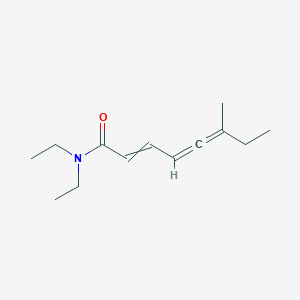

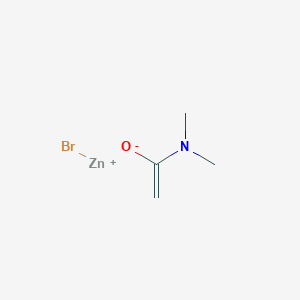

![1,2-Dimethyl-2,3-dihydro-1H-imidazo[4,5-c]pyridine](/img/structure/B14515538.png)
![2-[(Methylsulfanyl)carbonothioyl]nonanoic acid](/img/structure/B14515546.png)
